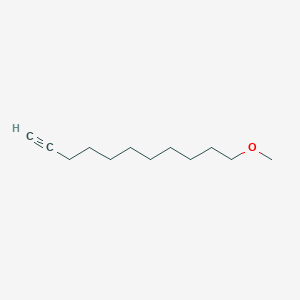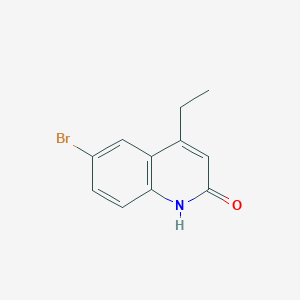![molecular formula C21H21N5O12 B12543341 3,5-Dinitrobenzoic acid--1-azabicyclo[2.2.2]octane (2/1) CAS No. 669058-34-8](/img/structure/B12543341.png)
3,5-Dinitrobenzoic acid--1-azabicyclo[2.2.2]octane (2/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dinitrobenzoic acid–1-azabicyclo[222]octane (2/1) is a compound formed by the combination of 3,5-dinitrobenzoic acid and 1-azabicyclo[222]octane in a 2:1 ratio
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dinitrobenzoic acid–1-azabicyclo[2.2.2]octane (2/1) typically involves the reaction of 3,5-dinitrobenzoic acid with 1-azabicyclo[2.2.2]octane under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The reaction mixture is stirred for several hours to ensure complete formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
3,5-Dinitrobenzoic acid–1-azabicyclo[2.2.2]octane (2/1) can undergo various chemical reactions, including:
Oxidation: The nitro groups in the compound can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
3,5-Dinitrobenzoic acid–1-azabicyclo[2.2.2]octane (2/1) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,5-dinitrobenzoic acid–1-azabicyclo[2.2.2]octane (2/1) involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the bicyclic structure can interact with specific binding sites. These interactions can modulate biological pathways and lead to various effects, depending on the context of its application.
類似化合物との比較
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with significant potential in drug discovery.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): Used as a reducing agent and solvent in various chemical reactions.
Uniqueness
3,5-Dinitrobenzoic acid–1-azabicyclo[2.2.2]octane (2/1) is unique due to its combination of a nitro-substituted aromatic ring and a bicyclic nitrogen-containing structure. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
669058-34-8 |
|---|---|
分子式 |
C21H21N5O12 |
分子量 |
535.4 g/mol |
IUPAC名 |
1-azabicyclo[2.2.2]octane;3,5-dinitrobenzoic acid |
InChI |
InChI=1S/2C7H4N2O6.C7H13N/c2*10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;1-4-8-5-2-7(1)3-6-8/h2*1-3H,(H,10,11);7H,1-6H2 |
InChIキー |
CDMBQPXYARTWEK-UHFFFAOYSA-N |
正規SMILES |
C1CN2CCC1CC2.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl [4-(dimethylamino)benzoyl]carbamate](/img/structure/B12543262.png)

![3,3-Dimethyl-10-(pent-4-en-1-ylidene)-2,4-dioxaspiro[5.5]undecan-8-ol](/img/structure/B12543272.png)
![3-[2,5-Bis(dimethylamino)phenyl]prop-2-enenitrile](/img/structure/B12543290.png)



![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis[2-methoxy-4-(prop-2-en-1-yl)benzene]](/img/structure/B12543316.png)


![N~2~-[(2-Amino-4,5-dimethoxyphenyl)methyl]alaninamide](/img/structure/B12543336.png)



